molecular formula C24H17FN2O3 B2953932 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-22-3

3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2953932
CAS RN: 892420-22-3
M. Wt: 400.409
InChI Key: GHBPDMKKLBKZJE-UHFFFAOYSA-N
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Description

The compound “3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It is part of a series of compounds that were designed, synthesized, and biologically evaluated for their inhibition on PARP enzyme activity .


Synthesis Analysis

The synthesis of similar compounds involves summarizing the structure-activity relationship of PARP-1 inhibitors . A series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed and synthesized . Another method involves acylation and subsequent cyclization with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a derivative of benzofuran [3,2-D]pyrimidine-4(1H)-ketone . It contains a benzofuran ring fused with a pyrimidine ring, and it has benzyl and 4-fluorobenzyl substituents.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include acylation, cyclization with hydrazine hydrate, and treatment with formic acid . The specific reactions for the synthesis of “3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

3-Benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound within the broader category of benzopyranopyrimidines and related heterocycles, known for their significance in pharmaceutical chemistry. These compounds have diverse applications, including antibacterial and fungicidal activities, and exhibit properties as antagonists of neuropeptide S receptors and antiallergic characteristics. A novel synthesis method for similar compounds has been developed, emphasizing the potential for various applications in medicinal chemistry (Osyanin et al., 2014).

Antitumor Activities

Research has explored the antitumor properties of compounds structurally similar to 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. For instance, novel pyrimidine derivatives have shown significant antitumor activities against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Raić-Malić et al., 2000).

Urease Inhibition

The inhibition of urease activity by pyrimidine derivatives is another area of research. Studies have found that certain substituted pyrimidine derivatives exhibit significant urease inhibitory activities, which is relevant for the treatment of diseases caused by urease-producing bacteria (Rauf et al., 2010).

Herbicidal Activities

The herbicidal potential of related compounds has been investigated, with some derivatives showing good herbicidal activities. This suggests potential agricultural applications for these types of compounds (Huazheng, 2013).

Electroorganic Synthesis

Electroorganic synthesis methods have been developed for the production of benzofuro[2,3-d]pyrimidine derivatives, indicative of the chemical versatility and potential industrial applications of these compounds (Nematollahi & Goodarzi, 2002).

Future Directions

The future directions for this compound could involve further biological evaluation of its inhibition on PARP enzyme activity and its potential as an anticancer drug . More research could also be conducted to explore its safety, hazards, and physical and chemical properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-hydroxybenzoic acid to form 3-benzyl-2-(4-fluorobenzyl)benzofuran-5-carboxylic acid. This intermediate is then cyclized with urea to form the target compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-benzyl-2-hydroxybenzoic acid", "urea" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-benzyl-2-hydroxybenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to form 3-benzyl-2-(4-fluorobenzyl)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with urea in the presence of a suitable catalyst such as trifluoroacetic acid or phosphoric acid to form 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

892420-22-3

Molecular Formula

C24H17FN2O3

Molecular Weight

400.409

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

GHBPDMKKLBKZJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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